![molecular formula C17H17Br B14501747 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene CAS No. 62856-33-1](/img/structure/B14501747.png)
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H17Br It is a derivative of benzene, where a bromine atom is substituted at the para position and a 4-propylphenyl group is attached via an ethenyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene typically involves the following steps:
Bromination: The starting material, 4-[2-(4-propylphenyl)ethenyl]benzene, is subjected to bromination using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). This reaction introduces a bromine atom at the para position of the benzene ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may also be employed to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The ethenyl group can be reduced to an ethyl group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed
The major products formed from these reactions include substituted benzene derivatives, aldehydes, carboxylic acids, and ethyl-substituted benzene derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom and the ethenyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological or chemical targets. The specific pathways and molecular targets depend on the context of its application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-4-(phenylethynyl)benzene: This compound has a similar structure but with an ethynyl linkage instead of an ethenyl linkage.
1-Bromo-4-[(4-bromophenyl)ethynyl]benzene: This compound has an additional bromine atom on the phenyl ring attached via an ethynyl linkage.
1-Bromo-4-[(4-methylphenyl)ethenyl]benzene: This compound has a methyl group instead of a propyl group on the phenyl ring.
Uniqueness
1-Bromo-4-[2-(4-propylphenyl)ethenyl]benzene is unique due to the presence of both a bromine atom and a 4-propylphenyl group attached via an ethenyl linkage
Propiedades
Número CAS |
62856-33-1 |
|---|---|
Fórmula molecular |
C17H17Br |
Peso molecular |
301.2 g/mol |
Nombre IUPAC |
1-bromo-4-[2-(4-propylphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H17Br/c1-2-3-14-4-6-15(7-5-14)8-9-16-10-12-17(18)13-11-16/h4-13H,2-3H2,1H3 |
Clave InChI |
CKDOFASLUBEEJR-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-4,4-diphenyl-3-oxa-1-azabicyclo[3.1.0]hexan-2-one](/img/structure/B14501669.png)
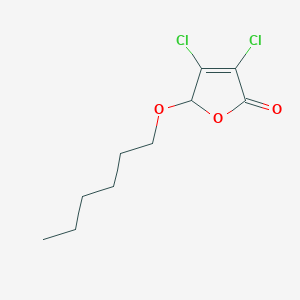
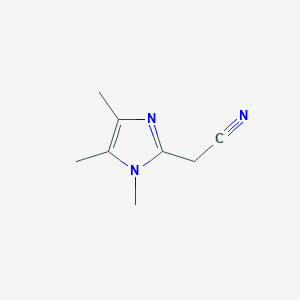


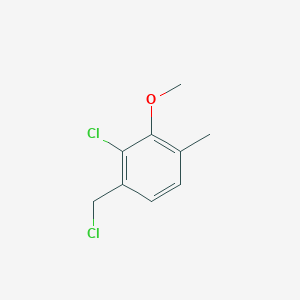
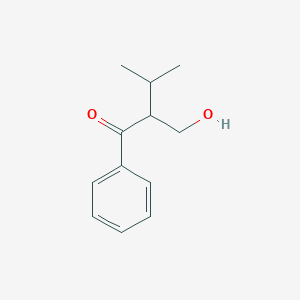

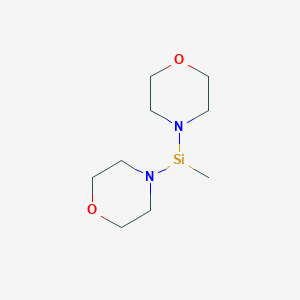
![Benzamide, N-[(4-methylphenyl)methoxy]-](/img/structure/B14501738.png)
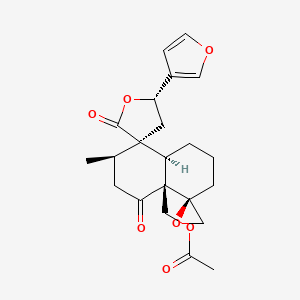
![6-{[(3-Nitrophenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14501742.png)

